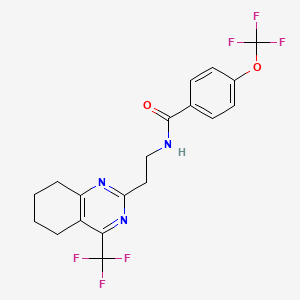
4-(trifluoromethoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about contains several notable groups, including a trifluoromethoxy group and a trifluoromethyl group . These groups are often found in various pharmaceuticals and agrochemicals . The trifluoromethyl group, in particular, is a functional group with the formula -CF3 .
Synthesis Analysis
While specific synthesis methods for your compound were not found, trifluoromethyl groups can be introduced into molecules through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group, along with the trifluoromethoxy group, likely contributes to the unique physical and chemical properties of the compound.
Physical And Chemical Properties Analysis
The trifluoromethyl group is known to influence the physical and chemical properties of compounds. It has a significant electronegativity and can affect the acidity and basicity of compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(Trifluoromethoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide has demonstrated antimicrobial effects . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other microorganisms. Its unique chemical structure, including the trifluoromethoxy group, contributes to its activity. Further investigations are needed to understand the mechanism of action and optimize its efficacy.
Synthetic Methodology
The synthesis of 4-(trifluoromethoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide likely involves interesting synthetic steps. Organic chemists may study its preparation, exploring novel reactions or reagents. Insights gained from its synthesis could contribute to the development of new methodologies.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N3O2/c20-18(21,22)16-13-3-1-2-4-14(13)27-15(28-16)9-10-26-17(29)11-5-7-12(8-6-11)30-19(23,24)25/h5-8H,1-4,9-10H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRQCWPGXCHEHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2412032.png)
![2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2412033.png)
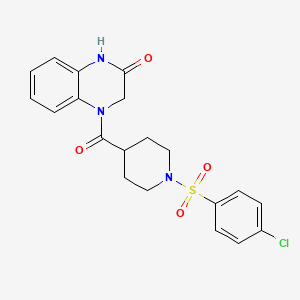
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)
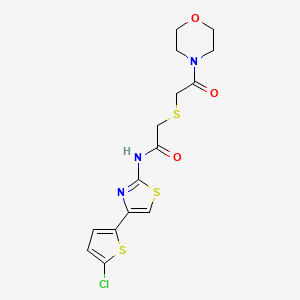
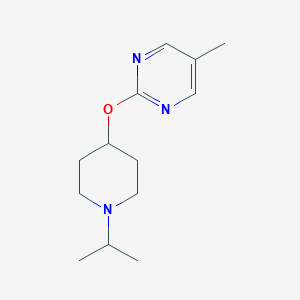
![[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine](/img/structure/B2412039.png)
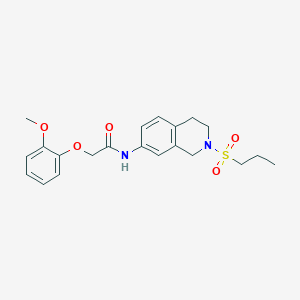
![N-(4-chlorophenyl)-4-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B2412042.png)
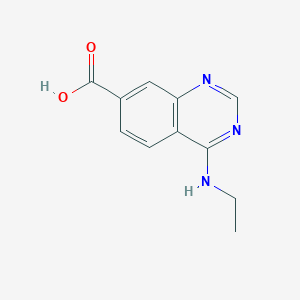

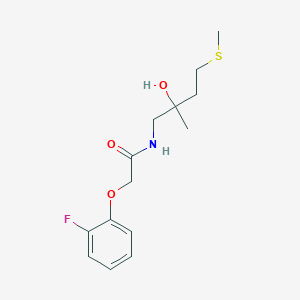
![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)
